molecular formula C14H20O2 B14739375 5-Methyl-2-(propan-2-yl)phenyl butanoate CAS No. 5451-70-7

5-Methyl-2-(propan-2-yl)phenyl butanoate

Cat. No.: B14739375
CAS No.: 5451-70-7
M. Wt: 220.31 g/mol
InChI Key: WRIVMPQKUQTSFV-UHFFFAOYSA-N
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Description

5-Methyl-2-(propan-2-yl)phenyl butanoate is an aromatic ester characterized by a para-substituted phenol core with a methyl group at the 5-position and an isopropyl group (propan-2-yl) at the 2-position. This compound has been isolated from natural sources, such as herbal extracts (e.g.,柴胡-白芍药对), indicating its occurrence in plant-derived systems . Its structural features, including steric hindrance from the isopropyl group, may influence reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

5451-70-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) butanoate

InChI

InChI=1S/C14H20O2/c1-5-6-14(15)16-13-9-11(4)7-8-12(13)10(2)3/h7-10H,5-6H2,1-4H3

InChI Key

WRIVMPQKUQTSFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=CC(=C1)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)phenyl butanoate typically involves the esterification of thymol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)phenyl butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Thymol and butyric acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison Based on Ester Chain Length

  • 5-Methyl-2-(propan-2-yl)phenyl Propanoate (CAS 5451-69-4): Structure: Shorter ester chain (propanoate: -O-CO-CH₂-CH₃). Properties: Reduced lipophilicity compared to the butanoate derivative, leading to lower logP values and higher aqueous solubility. Applications: Likely used in similar contexts but with altered pharmacokinetic profiles due to differences in membrane permeability .
  • 5-Methyl-2-(propan-2-yl)phenyl Acetate: Structure: Acetate ester (-O-CO-CH₃). Properties: Even lower molecular weight and higher volatility, making it more suitable for volatile fragrance formulations. Synthetic Notes: Acetates are typically easier to synthesize due to the smaller acyl chloride reagent (e.g., acetyl chloride) .

Substituent Modifications on the Aromatic Ring

  • 5-Methyl-2-(prop-1-en-2-yl)phenyl Butanoate: Structure: Replaces the isopropyl group with a propenyl substituent (allyl group). Applications: The unsaturated group may facilitate polymerization or participation in Diels-Alder reactions for material science applications .
  • 5-Chloro-2-(propan-2-yl)phenyl Butanoate (Hypothetical): Structure: Chlorine substituent instead of methyl at the 5-position. Could exhibit stronger antimicrobial activity .

Cyclohexyl vs. Aromatic Core Derivatives

  • 5-Methyl-2-(1-methylethyl)cyclohexyl-3-oxo Butanoate (CAS 1144-50-9): Structure: Cyclohexyl ring with a ketone group at the 3-position. Properties: Reduced aromaticity alters electronic properties; the ketone introduces hydrogen-bonding capability. Applications: Potential use in chiral synthesis or as a ketone-containing intermediate in pharmaceuticals .

Physicochemical and Spectral Properties

Key Data for Comparison

Property 5-Methyl-2-(propan-2-yl)phenyl Butanoate 5-Methyl-2-(propan-2-yl)phenyl Propanoate Cyclohexyl Derivative (CAS 1144-50-9)
Molecular Formula C₁₄H₂₀O₂ C₁₃H₁₈O₂ C₁₄H₂₂O₃
Molecular Weight 228.31 g/mol 214.28 g/mol 238.33 g/mol
Boiling Point Estimated 280–300°C* Estimated 260–280°C* 320–340°C (with decomposition)*
LogP (Predicted) ~4.2 ~3.8 ~3.5 (due to ketone polarity)
IR Signature 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=C) 1730 cm⁻¹ (ester C=O), 1605 cm⁻¹ (C=C) 1715 cm⁻¹ (ester C=O), 1700 cm⁻¹ (ketone)

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